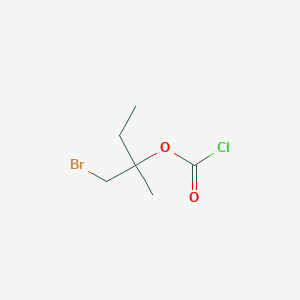![molecular formula C16H13N3O2 B14375957 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 88404-49-3](/img/structure/B14375957.png)
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions. The general synthetic route can be summarized as follows:
Starting Materials: 2-aminobenzamide and 2-methoxybenzaldehyde.
Catalyst: Commonly used catalysts include acetic acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is refluxed in a suitable solvent such as ethanol or methanol for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity as an antibacterial, antifungal, and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory properties.
2-Methylquinazolin-4(3H)-one: Exhibits anticonvulsant and sedative activities.
2,3-Disubstituted Quinazolinones: These compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness
3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one stands out due to its unique methoxyphenyl substituent, which imparts distinct pharmacological properties. This structural feature enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
Properties
CAS No. |
88404-49-3 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3 |
InChI Key |
TZNZWPDKIFWTNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
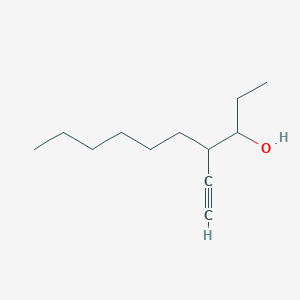
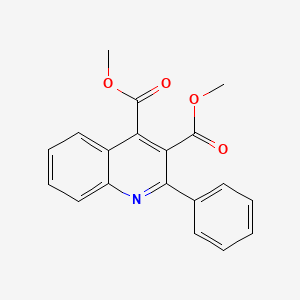
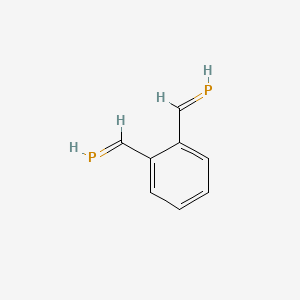
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
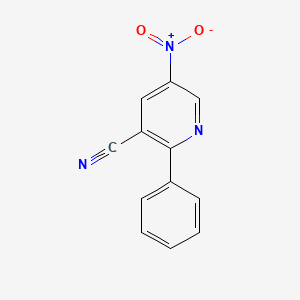
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)

![2-{[(3-Methylbut-3-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14375939.png)
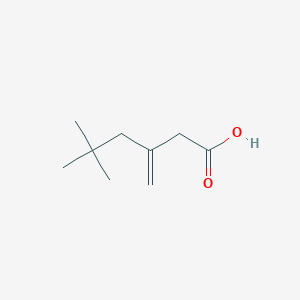
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
